1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
Description
This compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a rigid bicyclic framework fused with a ketone-linked arylpropan-1-one moiety. The stereochemistry at the 1R and 5S positions confers distinct conformational stability, while the 3-fluoro-4-methylphenyl group introduces electronic and steric effects critical for biological interactions. The presence of a double bond in the bicyclo[3.2.1]oct-2-en system further modulates ring strain and reactivity .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-5-6-13(11-16(12)18)7-10-17(20)19-14-3-2-4-15(19)9-8-14/h2-3,5-6,11,14-15H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBFXBMLFMMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the azabicyclic ring system and the introduction of the fluoro and methyl groups onto the phenyl ring. This often involves the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound might involve optimized synthesis pathways that minimize costs and increase yields. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one can undergo a variety of chemical reactions including:
Oxidation: : Conversion to more oxidized forms, potentially producing ketones or alcohols.
Reduction: : Reduction reactions may involve converting the ketone group to an alcohol.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
These reactions often involve common organic reagents such as sodium borohydride for reductions or oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
Depending on the reaction type, the major products can vary. For example, an oxidation might produce a more polar product, while reduction could yield a less polar alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is often studied for its unique structural properties and reactivity. Researchers may use it to understand the behavior of bicyclic compounds and the effect of substituents like fluoro and methyl groups on the reactivity.
Biology
In biological research, this compound may be used to study receptor binding and interaction with enzymes due to its bicyclic structure which can mimic certain natural products.
Medicine
Medically, this compound could be of interest due to its potential as a drug candidate. The bicyclic structure is often associated with bioactivity, and the presence of a fluoro group can enhance the stability and bioavailability of drugs.
Industry
Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. Its bicyclic structure allows it to fit into specific binding sites, and the fluoro group can participate in hydrogen bonding or other electrostatic interactions, affecting the compound's pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
Table 1: Structural Comparison of Key Analogues
Key Differences and Implications
Substituent Effects: The target compound’s 3-fluoro-4-methylphenyl group enhances lipophilicity compared to the nitro-substituted analogue in , which may influence membrane permeability.
Functional Group Diversity :
- The ketone moiety in the target compound contrasts with ester or alcohol groups in analogues like and , affecting metabolic stability and enzymatic interactions.
Crystallographic Data: The nitro-fluoro analogue crystallizes in a monoclinic system (space group P21/c, a = 7.2030 Å, b = 11.3097 Å), suggesting a compact packing structure due to nitro group planarity. No comparable data exist for the target compound.
Research Findings and Limitations
- Synthetic Routes : The trifluoromethanesulfonate intermediate in highlights methodologies for functionalizing the bicyclo system, though pharmacological data for the target compound remain sparse.
- Spectroscopic Characterization : Analogues like and were validated via NMR and X-ray crystallography, but similar data for the target compound are absent in available literature.
- Biological Activity: No direct evidence links the target compound to specific therapeutic applications, whereas littorine is a tropane alkaloid analog with historical relevance in anticholinergic research.
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, which are recognized for their diverse pharmacological properties. This compound is synthesized from a bicyclic framework known as azabicyclo[3.2.1]octane, which contributes to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.34 g/mol. Its unique bicyclic structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in the body. The compound's bicyclic structure enables it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects.
Biological Activity and Pharmacological Effects
Research indicates that compounds with azabicyclic structures often exhibit significant pharmacological activities, including:
- Inhibition of Enzymes : This compound has shown potential in inhibiting enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation and pain responses .
- Anti-inflammatory Properties : By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at inflamed sites .
Case Studies and Research Findings
Several studies have investigated the biological activity of azabicyclic compounds similar to this compound:
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Inhibitory |
| ARN16186 | NAAA | 0.655 | Inhibitory |
| Compound X | FAAH | 0.250 | Inhibitory |
These compounds were shown to have low nanomolar range inhibitory activity against NAAA, indicating their potential as therapeutic agents for managing inflammatory conditions .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves several key steps:
- Formation of the Azabicyclo Core : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Substituents : The attachment of the 3-fluoro-4-methylphenyl group is accomplished through Friedel-Crafts acylation or similar methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
